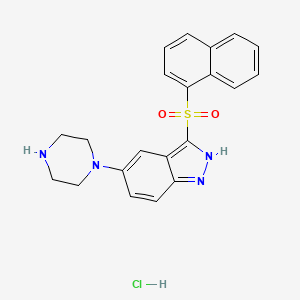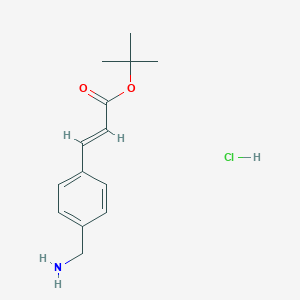
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride is a chemical compound that belongs to the class of acrylate esters. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group attached to a phenyl ring, and an acrylate ester moiety. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride typically involves the reaction of tert-butyl acrylate with 4-(aminomethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to ensure efficient and consistent production. These processes involve the use of tubular reactors and ultrasonication-assisted flow strategies to minimize side products and optimize yield .
Chemical Reactions Analysis
Types of Reactions
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acrylate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of (e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the acrylate ester moiety can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl acrylate: Similar in structure but lacks the aminomethyl group.
Tert-butyl acrylate: Similar but does not have the phenyl ring or aminomethyl group.
4-(Aminomethyl)phenylboronic acid: Contains the aminomethyl group but lacks the acrylate ester moiety.
Uniqueness
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Properties
Molecular Formula |
C14H20ClNO2 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
tert-butyl (E)-3-[4-(aminomethyl)phenyl]prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11;/h4-9H,10,15H2,1-3H3;1H/b9-8+; |
InChI Key |
IRULZNSNCDTGQQ-HRNDJLQDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)CN.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)

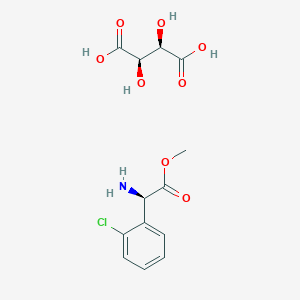

![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
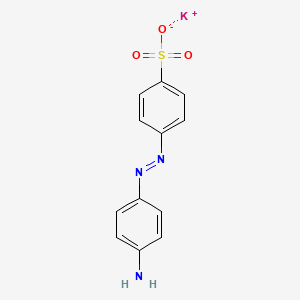
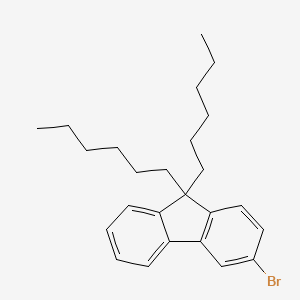
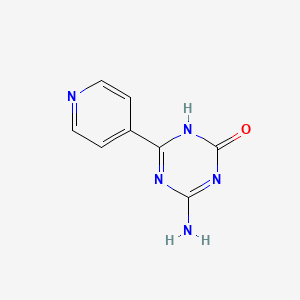

![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
